molecular formula C24H48NO10P B12079008 D-erythro-sphingosyl phosphoinositol

D-erythro-sphingosyl phosphoinositol

Cat. No.: B12079008
M. Wt: 541.6 g/mol
InChI Key: NFRGTPKVKNBLRN-CCEZHUSRSA-N
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Description

D-erythro-sphingosyl phosphoinositol: is a synthetic phosphosphingolipid with the empirical formula

C24H48NO10PC_{24}H_{48}NO_{10}PC24​H48​NO10​P

and a molecular weight of 541.61 g/mol . This compound is a derivative of sphingosine, a key component in the structure of sphingolipids, which are essential constituents of cell membranes. This compound plays a significant role in various biological processes, including cell signaling and membrane dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-sphingosyl phosphoinositol typically involves multiple steps, starting from sphingosine. One common method includes the phosphorylation of sphingosine followed by the attachment of an inositol group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

D-erythro-sphingosyl phosphoinositol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Oxidized sphingosyl phosphoinositol derivatives

    Reduction: Reduced sphingosyl phosphoinositol derivatives

    Substitution: Substituted sphingosyl phosphoinositol derivatives

Scientific Research Applications

D-erythro-sphingosyl phosphoinositol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-erythro-sphingosyl phosphoinositol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sphingosine-1-phosphate (S1P): A bioactive sphingolipid involved in immune cell trafficking and vascular development.

    Ceramide: A sphingolipid that plays a key role in cell apoptosis and stress responses.

    Sphingomyelin: A major component of cell membranes, particularly in the myelin sheath of nerve cells.

Uniqueness

D-erythro-sphingosyl phosphoinositol is unique due to its specific structure, which combines the properties of sphingosine and inositol. This unique combination allows it to participate in distinct signaling pathways and cellular processes that are not typically influenced by other sphingolipids.

Biological Activity

D-erythro-sphingosyl phosphoinositol (D-ESPI) is a sphingolipid that has garnered attention for its biological activity, particularly in cell signaling and regulation. As a member of the sphingolipid family, it plays critical roles in various cellular processes, including proliferation, differentiation, and apoptosis. This article explores the biological activity of D-ESPI, supported by research findings, data tables, and case studies.

Structure and Properties

This compound consists of a sphingosine backbone with a phosphate group linked to an inositol ring. Its unique structure allows it to participate in various signaling pathways, influencing cellular functions.

1. Cell Signaling

D-ESPI is involved in several signaling pathways that regulate cell growth and survival. It acts as a second messenger, similar to sphingosine-1-phosphate (S1P), which is known for its role in cell proliferation and apoptosis regulation . The phosphorylation of D-erythro-sphingosine by sphingosine kinase leads to the production of S1P, indicating a significant interaction between these molecules .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sphingolipids, including D-ESPI. Sphingosine 1-phosphate (S1P), derived from sphingolipid metabolism, has been shown to induce antimicrobial activity in macrophages against pathogens like Mycobacterium tuberculosis. This suggests that D-ESPI may also have potential antimicrobial effects through similar mechanisms.

3. Regulation of Phosphoinositides

D-ESPI plays a role in the turnover of phosphoinositides, which are crucial for cellular signaling. The metabolism of sphingolipids impacts the synthesis and degradation of phosphoinositides, thereby influencing various cellular responses . This regulation is vital for maintaining cellular homeostasis and responding to external stimuli.

Case Study 1: Sphingolipid Metabolism and Cancer

A study examined the role of sphingolipids, including D-ESPI, in breast cancer cells. The findings indicated that manipulating sphingolipid metabolism could alter cell survival pathways and promote apoptosis in cancer cells. This suggests that targeting sphingolipid pathways may provide therapeutic avenues for cancer treatment .

Case Study 2: Immune Response Modulation

Research has demonstrated that D-ESPI can modulate immune responses by influencing macrophage activity. In a model of infection, D-ESPI enhanced the ability of macrophages to kill intracellular pathogens, indicating its potential as an immunomodulatory agent .

Data Tables

Biological Activity Mechanism Reference
Cell ProliferationActs as a second messenger
Antimicrobial ActivityEnhances macrophage killing of pathogens
Regulation of PhosphoinositidesInfluences turnover and synthesis

Properties

Molecular Formula

C24H48NO10P

Molecular Weight

541.6 g/mol

IUPAC Name

[(E)-2-azaniumyl-3-hydroxyoctadec-4-enyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate

InChI

InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+

InChI Key

NFRGTPKVKNBLRN-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O

Origin of Product

United States

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